N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide
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Overview
Description
N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanohydrazide is a complex organic compound with the molecular formula C16H20N4O4 and a molecular weight of 332.362 g/mol . This compound is part of a collection of rare and unique chemicals used primarily in early discovery research .
Preparation Methods
The synthesis of N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanohydrazide involves a multi-step process. One common method includes the reaction of 3-ethoxy-4-hydroxybenzaldehyde with 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbohydrazide under specific conditions . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the desired product.
Chemical Reactions Analysis
N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for research in drug discovery and development.
Medicine: It may be explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, or anticancer activities.
Mechanism of Action
The exact mechanism of action for N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanohydrazide is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate its precise mechanism of action .
Comparison with Similar Compounds
Similar compounds to N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanohydrazide include:
N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanohydrazide: This compound has similar structural features but differs in the substitution pattern on the phenyl ring.
N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide: This compound has a similar core structure but differs in the length and composition of the hydrazide chain.
Properties
Molecular Formula |
C16H20N4O4 |
---|---|
Molecular Weight |
332.35 g/mol |
IUPAC Name |
N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)propanamide |
InChI |
InChI=1S/C16H20N4O4/c1-3-24-14-8-11(4-6-13(14)21)9-17-19-15(22)7-5-12-10(2)18-20-16(12)23/h4,6,8-9,12,21H,3,5,7H2,1-2H3,(H,19,22)(H,20,23)/b17-9+ |
InChI Key |
FLRPQUQLDIEOOU-RQZCQDPDSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)CCC2C(=NNC2=O)C)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)CCC2C(=NNC2=O)C)O |
Origin of Product |
United States |
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